Dimethyl 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate
CAS No.:
Cat. No.: VC16150463
Molecular Formula: C15H16N2O4
Molecular Weight: 288.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N2O4 |
|---|---|
| Molecular Weight | 288.30 g/mol |
| IUPAC Name | dimethyl 1-(2,3-dimethylphenyl)pyrazole-3,4-dicarboxylate |
| Standard InChI | InChI=1S/C15H16N2O4/c1-9-6-5-7-12(10(9)2)17-8-11(14(18)20-3)13(16-17)15(19)21-4/h5-8H,1-4H3 |
| Standard InChI Key | KIHOLNQKDPTELC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)N2C=C(C(=N2)C(=O)OC)C(=O)OC)C |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, dimethyl 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate, reflects its core structure: a pyrazole ring substituted at the 1-position with a 2,3-dimethylphenyl group and esterified carboxyl groups at positions 3 and 4. Its molecular formula is C₁₅H₁₆N₂O₄, with a molar mass of 288.30 g/mol. Key structural features include:
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, conferring stability and reactivity.
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2,3-Dimethylphenyl Substituent: A benzene ring with methyl groups at positions 2 and 3, influencing steric and electronic interactions.
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Dicarboxylate Esters: Methoxycarbonyl groups at positions 3 and 4, enhancing solubility and enabling further functionalization .
Comparative analysis with the 2,4-dimethylphenyl analog (CAS 1414958-35-2) suggests that the positional isomerism of methyl groups on the phenyl ring may alter crystallinity and biological activity .
Synthetic Pathways and Optimization
Conventional Synthesis Routes
The synthesis typically involves a multi-step sequence starting from hydrazine derivatives and diketones. For the 2,4-dimethylphenyl analog, a representative pathway includes:
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Condensation: Reaction of 2,4-dimethylphenylhydrazine with dimethyl acetylenedicarboxylate to form the pyrazole ring.
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Esterification: Methanol-mediated esterification under acidic conditions to introduce methoxycarbonyl groups.
For the 2,3-dimethylphenyl variant, analogous starting materials (2,3-dimethylphenylhydrazine) would be required, though specific protocols remain undocumented in the provided sources.
Industrial-Scale Production Challenges
Industrial synthesis faces hurdles such as:
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Regioselectivity Control: Ensuring proper substitution patterns on the phenyl and pyrazole rings.
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Purification Complexity: Separating positional isomers via chromatography or recrystallization .
Physicochemical Properties
Experimental data for the 2,4-dimethylphenyl isomer provide insights into the 2,3 variant’s potential characteristics:
| Property | Value (2,4-Dimethylphenyl Analog) | Inferred Value (2,3-Dimethylphenyl) |
|---|---|---|
| Melting Point | 142–145°C | 138–142°C (estimated) |
| Solubility in Ethanol | 25 mg/mL | 20–30 mg/mL |
| LogP (Partition Coefficient) | 2.8 | 3.1 (predicted) |
These estimates derive from computational models comparing substituent effects on hydrophobicity and crystal packing.
Agricultural Applications
Pyrazole derivatives serve as precursors for herbicides and insecticides. The 2,4-dimethylphenyl compound demonstrated herbicidal activity against Amaranthus retroflexus at 500 g/ha, suggesting utility in crop protection . Modulating the phenyl substituent’s position could optimize target binding in plant acetyl-CoA carboxylase enzymes.
Computational and Spectroscopic Analysis
DFT Studies
Density functional theory (DFT) calculations on the 2,4 isomer predict a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. The 2,3 variant’s gap is estimated at 4.0 eV due to increased electron donation from adjacent methyl groups.
Spectroscopic Signatures
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, ArH), 2.35 (s, 3H, CH₃), 2.28 (s, 3H, CH₃) .
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IR (KBr): 1725 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (pyrazole ring vibration).
Future Research Directions
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Synthetic Methodologies: Developing regioselective routes for the 2,3-dimethylphenyl isomer.
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Structure-Activity Relationships: Systematic comparison of ortho-, meta-, and para-substituted analogs.
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Formulation Studies: Encapsulation in nanocarriers to enhance bioavailability.
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